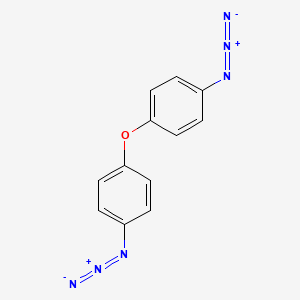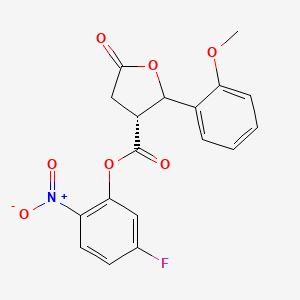
1-Chloro-3-isopropoxy-benzene
Overview
Description
1-Chloro-3-isopropoxy-benzene is a chemical compound with the CAS Number: 51241-42-0 and a molecular weight of 170.64 . It is a yellow liquid and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a chlorine atom and an isopropoxy group attached to it . The exact structure can be determined using various spectroscopic techniques.Physical And Chemical Properties Analysis
This compound is a yellow liquid . It has a molecular weight of 170.64 and is used in various chemical reactions .Scientific Research Applications
1. Polymer Synthesis
1-Chloro-3-isopropoxy-benzene is used in the synthesis of polymers due to its specific chemical properties. For instance, 1,3-Bis(isocyanatomethyl)benzene, which shares a similar structure, is used in optical polymer composite materials, construction, automotive, and other industries. It's synthesized from m-xylylenediamine and bis(trichloromethyl) Carbonate under optimal conditions, yielding 83.35% of the product (Dong Jianxun et al., 2018).
2. Synthesis of Anti-Inflammatory Agents
3-Chloro-5-methoxy-1-benzo[b]thiophene-2-sulphonylamide, a structurally related molecule to this compound, has been synthesized as a potential anti-inflammatory agent (G. P. Moloney, 2000).
3. Chemical Reactions and Synthesis
This compound is involved in various chemical reactions, such as Friedel-Crafts Alkylation. This process is important in organic chemistry for forming carbon-carbon bonds, indicating its use in synthesizing complex organic compounds (S. Masuda et al., 1983).
4. Catalysis in Polymerizations
1,4-Bis(1-methoxy-1-methylethyl)benzene, a compound similar to this compound, acts as an initiator/transfer agent in cationic polymerizations, showcasing the potential use of this compound in similar catalytic processes (T. Dittmer et al., 1992).
5. Organic Synthesis and Reactions
This compound may be used in ortholithiation reactions, a method in organic synthesis, as demonstrated by related compounds like 1-chloro-3-(trifluoromethyl)benzene (Alexander C. Hoepker et al., 2011).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s worth noting that similar compounds are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the compound may interact with a metal catalyst, such as palladium, to form new carbon-carbon bonds .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound could be involved in the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Result of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds, which could lead to the synthesis of complex organic molecules .
properties
IUPAC Name |
1-chloro-3-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWVPEIKHRWQMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![2-[4-(2-Aminoethyl)phenoxy]ethanol](/img/structure/B3042068.png)